molecular formula C11H14BrN3O2 B1407992 N-(3-Bromo-4-nitrophenyl)piperidin-1-amine CAS No. 1707378-08-2

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine

Cat. No.: B1407992
CAS No.: 1707378-08-2
M. Wt: 300.15 g/mol
InChI Key: GEMNZXJRWKLZKM-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine is an organic compound with the molecular formula C11H14BrN3O2 It is a derivative of nitrobenzene, featuring a bromine atom and a piperidin-1-ylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine typically involves a multi-step process. One common method includes the nitration of bromobenzene to introduce the nitro group, followed by the substitution of the bromine atom with a piperidin-1-ylamino group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Depending on the nucleophile, products can vary widely.

    Reduction: The major product is 2-Bromo-4-(piperidin-1-ylamino)aniline.

    Oxidation: Products depend on the specific oxidizing agent used.

Scientific Research Applications

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidin-1-ylamino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitroaniline: Lacks the piperidin-1-ylamino group, making it less versatile in forming hydrogen bonds.

    4-(Piperidin-1-ylamino)nitrobenzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine is unique due to the presence of both the bromine atom and the piperidin-1-ylamino group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

N-(3-bromo-4-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-10-8-9(4-5-11(10)15(16)17)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMNZXJRWKLZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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